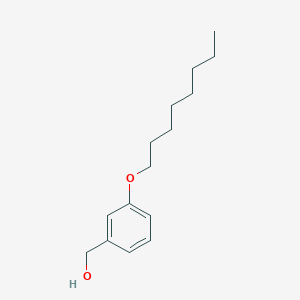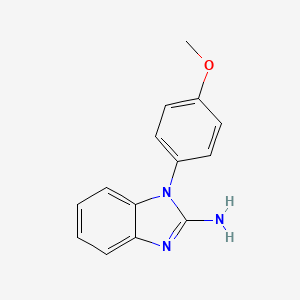
5-环丁基-1H-1,2,4-三唑-3-硫醇
描述
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
5-环丁基-1H-1,2,4-三唑-3-硫醇在蛋白质组学研究中被用于研究蛋白质结构和功能 。它的分子特性可能有助于识别和定量蛋白质,尤其是在标记或标记以进行检测时。
药物发现
由于其三唑核心是药物中常见的基序,该化合物已被嵌入到各种候选药物中 。它在合成抗病毒药物方面特别有用,例如用于治疗呼吸道感染和丙型肝炎的药物。
有机合成
在有机化学中,5-环丁基-1H-1,2,4-三唑-3-硫醇作为构建块用于创建复杂的分子 。它的多功能性允许构建各种有机结构,这在合成新的化学实体方面至关重要。
高分子化学
该化合物在与镉(II)盐反应时,在形成新型发光聚合物方面发挥着重要作用 。这些聚合物在创建具有特定光学特性的新材料方面具有潜在的应用。
超分子化学
由于其能够充当配体,5-环丁基-1H-1,2,4-三唑-3-硫醇可用于开发配位聚合物和其他超分子结构 。这些结构是创建具有独特机械和化学特性的材料的关键。
生物偶联
在生物偶联中,该化合物可用于将生物分子连接在一起或连接到固体载体 。这种应用对于开发生物传感器和诊断工具至关重要。
化学生物学
5-环丁基-1H-1,2,4-三唑-3-硫醇的特性使其适合用于化学生物学,特别是在分子水平上研究生物过程 。它可用于探测细胞内酶或其他蛋白质的功能。
荧光成像
该化合物形成发光材料的潜力使其成为荧光成像技术中的一种候选材料 。这种应用对于可视化生物组织和理解细胞过程很重要。
作用机制
Target of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific targets would depend on the specific substituents on the triazole ring.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action would depend on the specific targets and the nature of the substituents on the triazole ring.
Biochemical Pathways
1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The specific biochemical pathways affected would depend on the specific targets and the nature of the substituents on the triazole ring.
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazoles, these effects could include the inhibition of certain enzymes or the modulation of certain cellular processes .
生化分析
Biochemical Properties
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It exhibits tautomerism in solution and can form luminescent polymers with cadmium (II) salts . The compound undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It interacts with enzymes and proteins, potentially influencing their activity and stability.
Cellular Effects
The effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins may lead to changes in cell function, including alterations in metabolic pathways and gene regulation .
Molecular Mechanism
At the molecular level, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. The compound’s binding to proteins can lead to changes in their conformation and activity, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have sustained effects on cells, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown threshold effects, where the compound’s impact on cellular function and metabolism changes significantly at specific dosage levels .
Metabolic Pathways
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
属性
IUPAC Name |
5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCHUJWNBJZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


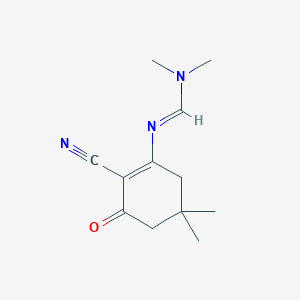
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
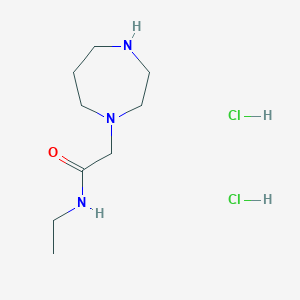
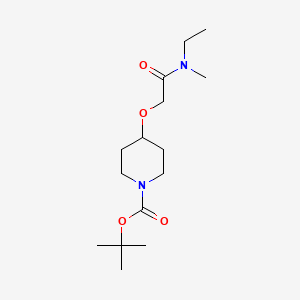
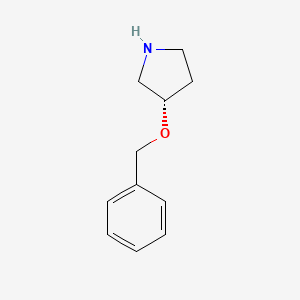
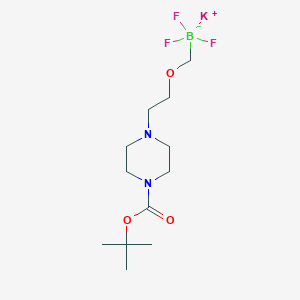
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
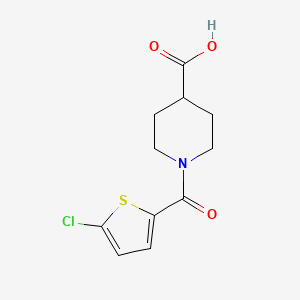
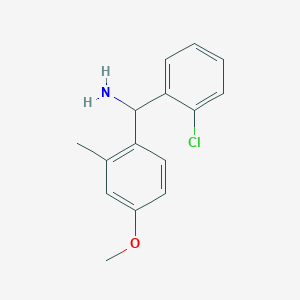
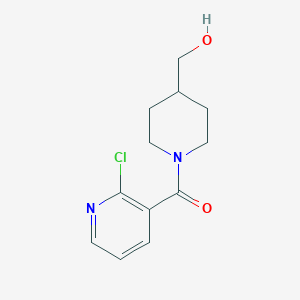
![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
